molecular formula C11H16N5O5+ B12352991 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one

Cat. No.: B12352991
M. Wt: 298.28 g/mol
InChI Key: BPMGLPVMHYOPGI-XXWJQXOGSA-O
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Description

The compound 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one is a complex organic molecule with significant importance in various scientific fields. This compound is known for its unique structure, which includes multiple hydroxyl groups and a purine base, making it a subject of interest in biochemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one typically involves multi-step organic reactionsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes that maximize yield and purity. This involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled conditions to prevent side reactions and ensure high selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones, while reduction of the imino group results in the corresponding amine .

Mechanism of Action

The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Properties

Molecular Formula

C11H16N5O5+

Molecular Weight

298.28 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-7-methyl-5H-purin-7-ium-6-one

InChI

InChI=1S/C11H15N5O5/c1-15-3-16(8-5(15)9(20)14-11(12)13-8)10-7(19)6(18)4(2-17)21-10/h3-7,10,17-19H,2H2,1H3,(H-,12,14,20)/p+1/t4-,5?,6-,7-,10-/m1/s1

InChI Key

BPMGLPVMHYOPGI-XXWJQXOGSA-O

Isomeric SMILES

C[N+]1=CN(C2=NC(=N)NC(=O)C21)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

Canonical SMILES

C[N+]1=CN(C2=NC(=N)NC(=O)C21)C3C(C(C(O3)CO)O)O

Origin of Product

United States

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